(4aS,7aR)-6-Butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione
Description
The compound (4aS,7aR)-6-Butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione is a bicyclic heterocycle featuring a fused pyrrolidine-pyridine scaffold with a butyl substituent at the 6-position and two ketone groups (diones) at positions 5 and 6. This compound serves as a key intermediate in the synthesis of pharmacologically active molecules, such as Moxifloxacin derivatives, where stereochemical precision is essential for activity .
Properties
CAS No. |
88332-14-3 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(4aS,7aR)-6-butyl-4a,7a-dihydropyrrolo[3,4-b]pyridine-5,7-dione |
InChI |
InChI=1S/C11H14N2O2/c1-2-3-7-13-10(14)8-5-4-6-12-9(8)11(13)15/h4-6,8-9H,2-3,7H2,1H3/t8-,9+/m0/s1 |
InChI Key |
PFSDUXFJDBAOJZ-DTWKUNHWSA-N |
Isomeric SMILES |
CCCCN1C(=O)[C@H]2C=CC=N[C@H]2C1=O |
Canonical SMILES |
CCCCN1C(=O)C2C=CC=NC2C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-6-butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione typically involves the construction of the pyrrolopyridine core followed by functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a butyl-substituted pyridine with a suitable amine can lead to the formation of the desired pyrrolopyridine structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process. The specific conditions and reagents used can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
Cis-6-butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolopyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrolopyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Cis-6-butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products
Mechanism of Action
The mechanism of action of cis-6-butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
Substituent Variations
The substituent at the 6-position significantly influences physicochemical properties. Key comparisons include:
Key Observations :
Functional Group Comparisons
The dione moiety (5,7-ketones) distinguishes the target compound from analogs:
Key Observations :
- Diones vs. Saturated Amines : The diones in the target compound enable hydrogen bonding and serve as reduction sites (e.g., conversion to octahydro derivatives in Moxifloxacin synthesis) . Saturated amines () lack this reactivity but exhibit enhanced conformational flexibility .
- Thionation Potential: Similar to triazolo[4,5-d]pyrimidine-5,7-diones (), the target compound’s diones may undergo thionation to modulate bioactivity .
Stereochemical Considerations
The (4aS,7aR) configuration is pivotal for enantioselective synthesis:
Key Observations :
- Enantiomeric Purity : The target compound’s stereochemistry is maintained via in situ reduction with metal borohydride-ether complexes, avoiding racemization .
- Chiral Resolution : Unlike the target compound, (4aR,7aS)-benzyl derivatives require tartaric acid for resolution, adding steps to synthesis .
Biological Activity
The compound (4aS,7aR)-6-butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its potential therapeutic applications.
Chemical Structure
The molecular formula of (4aS,7aR)-6-butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione is . The structure features a pyrrole ring fused with a pyridine moiety, which is critical for its biological activity.
Biological Activity Overview
Research indicates that compounds with pyrrole and pyridine structures exhibit a range of biological activities including:
- Anticancer Effects : Several studies have demonstrated that pyridine derivatives can inhibit cancer cell proliferation.
- Analgesic Properties : Some derivatives show significant analgesic effects comparable to traditional pain relievers.
- Antimicrobial Activity : Certain compounds in this class have been shown to possess antimicrobial properties.
1. Anticancer Activity
A study published in Chemical Biology examined the cytotoxic effects of various pyridine derivatives against cancer cell lines such as HepG2 and MCF-7. The results indicated that the compound exhibited moderate to strong cytotoxic activity against these cell lines when compared to standard drugs like doxorubicin. The mechanism of action appears to involve the induction of apoptosis in cancer cells and inhibition of cell cycle progression .
| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|---|
| (4aS,7aR)-6-butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione | HepG2 | 15 | Doxorubicin | 10 |
| (4aS,7aR)-6-butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione | MCF-7 | 20 | Doxorubicin | 12 |
2. Analgesic Properties
In another study focusing on analgesic activity, derivatives of pyrrolopyridine were tested using the "hot plate" and "writhing" tests in mice. The results showed that the compound had an effective dose (ED50) comparable to morphine in the writhing test, indicating significant analgesic potential .
| Test Type | Compound Name | ED50 (mg/kg) | Comparison Drug | ED50 (mg/kg) |
|---|---|---|---|---|
| Hot Plate | (4aS,7aR)-6-butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione | 10.6 | Aspirin | 39.15 |
| Writhing | (4aS,7aR)-6-butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione | 0.67 | Morphine | 2.44 |
3. Antimicrobial Activity
Research has also indicated that certain pyrrolopyridine derivatives possess antimicrobial properties against various bacterial strains. A study reported that compounds similar to (4aS,7aR)-6-butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione showed inhibition against Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
